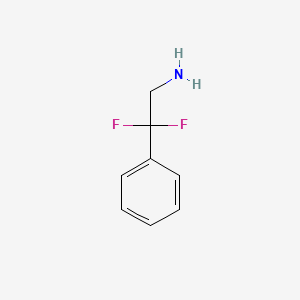

2,2-Difluoro-2-phenylethanamine

Description

The exact mass of the compound 2,2-Difluoro-2-phenylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoro-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUZAXBAUSXGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505171 | |

| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55601-21-3 | |

| Record name | β,β-Difluorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55601-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2-Difluoro-2-phenylethanamine

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and therapeutic agents.[1][2] Its derivatives are central to the pharmacology of the central nervous system (CNS).[1] In parallel, the strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy to modulate key molecular properties.[3][4] Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity, addressing many challenges in drug optimization.[5]

This guide focuses on 2,2-Difluoro-2-phenylethanamine, a molecule that merges these two critical domains. The introduction of a gem-difluoro group at the benzylic position (the carbon atom adjacent to the phenyl ring) creates a unique chemical entity with properties distinct from its non-fluorinated parent. This document provides an in-depth analysis of its physicochemical properties, synthetic strategies, chemical reactivity, and potential applications, with a particular focus on its relevance to researchers in drug discovery and development.

Section 1: Physicochemical Properties and Structural Analysis

The defining feature of 2,2-Difluoro-2-phenylethanamine is the C-F bond. The high electronegativity of fluorine induces a strong dipole moment and significantly alters the electronic environment of the molecule.

| Property | Value | Source |

| Chemical Name | 2,2-Difluoro-2-phenylethanamine | - |

| CAS Number | 55601-21-3 | [6] |

| Molecular Formula | C₈H₉F₂N | [6] |

| Molecular Weight | 157.16 g/mol | [6] |

| Related Compound | 2,2-Difluoro-2-phenylethanamine HCl | - |

| CAS Number (HCl Salt) | 39625-10-0 | [7][8] |

| Molecular Formula (HCl Salt) | C₈H₁₀ClF₂N | [7] |

| Molecular Weight (HCl Salt) | 193.62 g/mol |

Structural Impact of Gem-Difluorination

The two fluorine atoms at the benzylic position exert a powerful electron-withdrawing effect through induction. This has several key structural and electronic consequences:

-

Bond Strengthening: The C-F bonds are exceptionally strong, contributing to the overall stability of the molecule.

-

Altered Acidity of Benzylic Protons: While this molecule has no benzylic protons, in related structures like α,α-difluoroketones, the gem-difluoro group increases the acidity of adjacent C-H bonds and makes the carbonyl carbon more electrophilic.[9]

-

Reduced Basicity of the Amine: The most significant electronic consequence is the drastic reduction in the basicity of the primary amine. The electron-withdrawing nature of the CF₂ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This lowering of the pKa is a critical feature in drug design, as it dictates the ionization state of the molecule at physiological pH (pH 7.4), which in turn governs its solubility, membrane permeability, and receptor interactions.[5]

Predicted Spectroscopic Signature

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key features in NMR spectroscopy.

-

¹H NMR: The spectrum would feature complex multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the five phenyl protons. The two protons of the methylene group (-CH₂-) adjacent to the amine would appear as a triplet of triplets, due to coupling with both the two fluorine atoms and the two protons of the -NH₂ group. The amine protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon atom bearing the two fluorine atoms (CF₂) would be the most notable signal, appearing as a triplet due to one-bond C-F coupling. Its chemical shift would be significantly downfield compared to a standard methylene carbon.

-

¹⁹F NMR: This would be the most informative spectrum. It would show a single signal, a triplet, arising from the two equivalent fluorine atoms coupling with the two adjacent methylene protons.

Section 2: Synthesis and Manufacturing

The synthesis of α,α-difluorinated amines presents unique challenges due to the electronic properties of the target motif.[10] Direct fluorination of phenethylamine is not feasible. Therefore, synthetic strategies typically rely on building blocks that already contain the gem-difluoro moiety.

A plausible and efficient laboratory-scale synthesis involves the reduction of 2,2-difluoro-2-phenylacetamide. This precursor can be synthesized from phenylacetic acid through α,α-difluorination followed by conversion to the amide.

Caption: Proposed synthetic workflow for 2,2-Difluoro-2-phenylethanamine.

Experimental Protocol: Reduction of 2,2-Difluoro-2-phenylacetamide

This protocol is a representative methodology based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (4 equivalents) under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 2,2-difluoro-2-phenylacetamide (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred borane solution at 0 °C.

-

Causality: The dropwise addition at low temperature is crucial to control the initial exothermic reaction between the borane and the amide. Anhydrous conditions are necessary as borane reacts violently with water.

-

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Causality: Heating is required to drive the reduction of the amide to the amine to completion.

-

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add 6 M hydrochloric acid (HCl) dropwise to quench the excess borane and hydrolyze the intermediate borane-amine complex. Vigorous hydrogen gas evolution will occur.

-

Self-Validation: The cessation of gas evolution is a key indicator that the quenching process is complete. This step is highly exothermic and must be done with extreme care.

-

-

Workup and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Causality: Basification deprotonates the ammonium salt to the free amine, rendering it soluble in the organic solvent for extraction.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2,2-Difluoro-2-phenylethanamine.

Section 3: Chemical Reactivity and Stability

The reactivity of 2,2-Difluoro-2-phenylethanamine is dominated by the interplay between the nucleophilic amine and the electron-withdrawing gem-difluoro group.

Basicity and Nucleophilicity

As previously discussed, the pKa of the amine is significantly lower than that of its non-fluorinated analog, 2-phenylethylamine. This reduced basicity also implies reduced nucleophilicity. While the amine will still undergo typical reactions such as acylation to form amides or alkylation to form secondary and tertiary amines, it may require more forcing reaction conditions (e.g., stronger electrophiles, higher temperatures) compared to non-fluorinated alkylamines.[11]

Metabolic Stability

A primary motivation for introducing a gem-difluoro group at the benzylic position is to enhance metabolic stability. The α-carbon of phenethylamines is a common site for oxidative metabolism by cytochrome P450 enzymes, leading to inactive metabolites. The strong C-F bonds are resistant to this enzymatic oxidation.

Caption: The gem-difluoro group blocks oxidative metabolism at the α-carbon.

This "metabolic blocking" effect can increase the half-life and bioavailability of a drug candidate, allowing for lower or less frequent dosing. This is a foundational concept in modern fluorine-based medicinal chemistry.[5]

Section 4: Applications in Medicinal Chemistry and Drug Development

The unique properties of 2,2-Difluoro-2-phenylethanamine make it a highly valuable building block for drug discovery.

-

Central Nervous System (CNS) Agents: The parent phenethylamine structure is a privileged scaffold for CNS targets.[1] Research has indicated that 2,2-Difluoro-2-phenylethanamine hydrochloride acts as a central nervous system stimulant in mice.[8] The difluorination modifies the potency, selectivity, and pharmacokinetic profile compared to non-fluorinated analogs, offering a route to novel therapeutics for neurological and psychiatric disorders.

-

Bioisosterism: The CF₂ group can serve as a non-hydrolyzable bioisostere of a ketone or hydrated ketone (gem-diol). This is particularly relevant in the design of enzyme inhibitors, where a carbonyl group is often essential for binding to the active site but is susceptible to hydrolysis.[9] Replacing a carbonyl with a CF₂ group can yield potent and stable inhibitors.

-

Fine-Tuning ADME Properties: The ability to precisely modulate pKa and lipophilicity is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By incorporating 2,2-Difluoro-2-phenylethanamine into a larger molecule, medicinal chemists can systematically tune these properties to achieve a desired therapeutic profile.[5]

Section 5: Safety, Handling, and Toxicology

Specific toxicological data for 2,2-Difluoro-2-phenylethanamine is not extensively documented in public literature. Therefore, a conservative approach to handling is mandatory, assuming it possesses hazards similar to or greater than its parent compound, 2-phenylethylamine.

The non-fluorinated 2-phenylethylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[12] It is described as being "extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin".

| Hazard | Description for 2-Phenylethylamine | GHS Classification |

| Acute Oral Toxicity | Toxic if swallowed. LD50 Oral (Rat) is 287 mg/kg. | Category 3 (H301) |

| Skin Corrosion | Causes severe skin burns.[12] | Category 1A (H314) |

| Eye Damage | Causes serious eye damage.[12] | Category 1 (H318) |

| Respiratory Hazard | Material is extremely destructive to the upper respiratory tract. | - |

Recommended Handling Procedures

Given these hazards, 2,2-Difluoro-2-phenylethanamine should be handled only by trained personnel in a well-ventilated chemical fume hood. The following personal protective equipment (PPE) is required:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: Not typically required if handled within a functional fume hood, but an appropriate respirator should be available for emergency situations.

All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,2-Difluoro-2-phenylethanamine is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. The strategic placement of the gem-difluoro group on the privileged 2-phenethylamine scaffold imparts a unique combination of properties. It offers a powerful tool for medicinal chemists to enhance metabolic stability, modulate physicochemical parameters like basicity, and explore novel pharmacological activities, particularly within the central nervous system. Its role as a bioisostere further expands its utility in the design of potent and stable enzyme inhibitors. As the field of fluorine chemistry continues to advance, the application of such precisely engineered building blocks will undoubtedly continue to drive the discovery of next-generation therapeutics.

References

- Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Journal of Organic Chemistry.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3. ChemicalBook.

- Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ResearchGate.

- 55601-20-2 | 2-Fluoro-2-phenylethanamine. ChemScene.

- 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0. P212121 Store.

- Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate.

- Buy 2,2-Difluoroethylamine | 430-67-1. Smolecule.

- 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0. ChemicalBook.

- Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Changzhou Kangmei Chemical Industry Co.,Limited.

- 2,2-Difluoro-2-phenylethan-1-ol. Oakwood Chemical.

- Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.

- Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. Google Patents.

- Process for Preparing 2,2-Difluoroethylamine. Google Patents.

- (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine | CAS 160797-29-5. Santa Cruz Biotechnology.

- 2,2-Difluoro-1-phenyl-ethylamine hcl. Synblock.

- Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Center for Biotechnology Information.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

- 2-Phenylethylamine hydrochloride. Santa Cruz Biotechnology.

- 2-Phenylethanamine DMPFPS | C16H16F5NSi | CID 523427. National Center for Biotechnology Information.

- 2,2-Diphenylethylamine - Optional[1H NMR] - Spectrum. SpectraBase.

- 2-Phenylethylamine. American Chemical Society.

- A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. PubMed.

- α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. PubMed.

- 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- Synthesis, Characterisation and Photophysical Properties of α,β-diaryl-acrylonitrile Derivatives. ResearchGate.

- Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. acs.org [acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3 [m.chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

2,2-Difluoro-2-phenylethanamine CAS number 55601-21-3

An In-depth Technical Guide to 2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3)

This document provides a comprehensive technical overview of 2,2-Difluoro-2-phenylethanamine, a fluorinated analogue of the well-known phenethylamine scaffold. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, potential applications, and safe handling of this compound. The introduction of a gem-difluoro group at the benzylic position is a key structural modification that can profoundly influence metabolic stability, lipophilicity, and binding affinity, making this molecule a person of interest for novel pharmaceutical and agrochemical development.

Core Compound Identification and Properties

2,2-Difluoro-2-phenylethanamine is a derivative of phenethylamine, a structural backbone found in a wide array of endogenous neurotransmitters and synthetic psychoactive compounds.[1][2] The strategic placement of two fluorine atoms on the benzylic carbon distinguishes it from its parent compounds, offering unique physicochemical properties.

| Property | Value | Source |

| CAS Number | 55601-21-3 | [3] |

| Molecular Formula | C₈H₉F₂N | [3] |

| Molecular Weight | 157.16 g/mol | [3] |

| Synonyms | 2,2-difluoro-2-phenylethan-1-amine | |

| Physical Form | Liquid | |

| Typical Purity | ≥97% | |

| Storage Conditions | Refrigerator (2-8°C) | [4] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to α,α-difluoroamines exist, a robust and scalable approach often involves the reduction of a corresponding amide precursor. This method is advantageous due to the relative stability of the amide and the availability of powerful reducing agents. The synthesis of the related compound, 2,2-difluoroethylamine, has been achieved via the reduction of 2,2-difluoroacetamide, providing a strong precedent for this strategy.[5][6]

A proposed synthesis for 2,2-Difluoro-2-phenylethanamine would start from 2,2-difluoro-2-phenylacetamide.

Proposed Protocol: Amide Reduction for Synthesis

Principle: This protocol utilizes a strong hydride-donating agent, such as a Borane-Tetrahydrofuran (BH₃-THF) complex, to reduce the carbonyl group of 2,2-difluoro-2-phenylacetamide to a methylene group, yielding the target primary amine. Borane is selected over other agents like lithium aluminum hydride (LAH) in certain contexts for its milder reaction profile and reduced risk of side reactions with other functional groups, though LAH is also effective.[5]

Step-by-Step Methodology:

-

Inert Atmosphere: The reaction vessel (a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet) is thoroughly dried and purged with an inert gas (Nitrogen or Argon). This is critical as hydride reagents react violently with water.[7]

-

Reagent Charging: 2,2-difluoro-2-phenylacetamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: A solution of Borane-THF complex (approx. 2.0-3.0 eq) is added dropwise to the amide solution at 0°C (ice bath). The excess equivalents ensure the complete reduction of the amide.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 66°C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol or a dilute HCl solution at 0°C to neutralize the excess borane.

-

Workup and Isolation: The solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH solution) to deprotonate the amine salt and facilitate extraction into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the final 2,2-Difluoro-2-phenylethanamine.

Caption: Proposed reduction of an amide precursor to synthesize the target amine.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 2,2-Difluoro-2-phenylethanamine is paramount. A combination of chromatographic and spectroscopic techniques is required. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile amine, providing both retention time for purity assessment and a mass spectrum for structural confirmation.[8][9]

Protocol: GC-MS for Identity and Purity Analysis

Principle: The sample is volatilized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Internal Standard: For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analogue or a compound with similar properties but different retention time) is added.

-

GC-MS Instrument Setup:

-

Injector: Splitless injection mode is often used for trace analysis, with an injection volume of 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

-

Oven Program: A temperature gradient is employed, for example, starting at 60°C, holding for 2 minutes, then ramping at 10-20°C/min to 280°C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The MS is set to scan a mass range of m/z 40-300.

-

-

Data Acquisition and Analysis:

-

The total ion chromatogram (TIC) is analyzed to determine the retention time of the main peak and calculate its percentage area, indicating purity.

-

The mass spectrum of the main peak is examined. Expected fragments for 2,2-Difluoro-2-phenylethanamine would include the molecular ion (M⁺) at m/z 157 and characteristic fragments resulting from the loss of amine or fluorinated groups.

-

Caption: Standard workflow for the analysis of volatile amines by GC-MS.

Potential Applications and Pharmacological Context

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the basis for many central nervous system (CNS) stimulants.[10] The introduction of gem-difluoro groups can enhance metabolic stability by blocking enzymatic oxidation at the benzylic position, a common metabolic pathway for phenethylamines. This modification can lead to improved pharmacokinetic profiles.

Potential Research Applications:

-

Pharmaceutical Intermediate: As a building block for more complex molecules. Its HCl salt is noted for use in coupling reactions and pharmaceutical synthesis.[11]

-

Neuroscience Research: As a tool compound to study the structure-activity relationships (SAR) of monoamine transporter inhibitors or receptor ligands. The fluorine atoms can alter the pKa of the amine and its binding interactions.

-

Agrochemical Development: Related fluoroalkylamines are used as intermediates in the synthesis of pesticides and herbicides.[12]

Caption: Relationship of the target compound to key structural analogs.

Safety, Handling, and Toxicology

2,2-Difluoro-2-phenylethanamine and its related salts are hazardous materials that must be handled with appropriate precautions in a controlled laboratory setting.

| Hazard Type | Information | Source(s) |

| Acute Toxicity | Toxic if swallowed. LD50 Oral (Rat) is 287 mg/kg. | |

| Skin Corrosion | Causes severe skin burns. | |

| Eye Damage | Causes serious eye damage. | [13] |

| GHS Hazard Codes | H227 (Combustible liquid), H290 (May be corrosive to metals), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life). | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [14] |

| Handling | Use only in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor. | [13][14] |

| First Aid (Skin) | Immediately flush with plenty of water. Remove all contaminated clothing. | [14] |

Spill & Disposal: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb with an inert material and place in a suitable container for disposal. Do not let the product enter drains. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3) is a valuable research chemical with significant potential as an intermediate in the development of new pharmaceuticals and agrochemicals. Its unique structural feature—the gem-difluoro group at the benzylic position—imparts properties that are of high interest for modulating biological activity and metabolic stability. Proper synthesis, robust analytical characterization, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2,2-difluoro-2-phenylethanamine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793891, 2,2-Difluoro-2-phenylethanol. PubChem.

- Aromsyn Co., Ltd. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl.

- ChemicalBook. (n.d.). 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3.

- Fisher Scientific. (n.d.).

- Chemwatch. (n.d.). GHS SDS in English (European) 48281.

- Eurofins. (n.d.). Analytical Method Summaries.

- Fisher Scientific. (n.d.).

- P212121 Store. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0.

- BenchChem. (n.d.).

- Changzhou Kangmei Chemical Industry Co., Ltd. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1.

- ResearchGate. (n.d.).

- ChemScene. (n.d.). 55601-20-2 | 2-Fluoro-2-phenylethanamine.

- PubMed. (2018, April 15).

- Oxford Lab Fine Chem LLP. (n.d.). silicon metal powder - msds cas.

- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

- Fisher Scientific. (2025, December 21).

- Oakwood Chemical. (n.d.). 2,2-Difluoro-2-phenylethan-1-ol.

- Sigma-Aldrich. (n.d.). 2,2-difluoro-2-phenylethan-1-amine | 55601-21-3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136274, 2,2-Difluoroethanamine. PubChem.

- Sigma-Aldrich. (n.d.). Silicon powder, max. particle size 150 micron, 100g, purity 97.5 7440-21-3.

- ChemicalBook. (n.d.). Silicon | 7440-21-3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112321, N,N'-1,3-Propanediylbis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide). PubChem.

- Wikipedia. (n.d.). Phenylethanolamine.

- American Chemical Society. (2023, May 22). 2-Phenylethylamine.

- MDPI. (2025, April 16). N-(2,2-Diphenylethyl)furan-2-carboxamide.

- National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 6. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 7. One moment, please... [oxfordlabfinechem.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. The identification and analytical characterization of 2,2'-difluorofentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. 39625-10-0 | 2,2-Difluoro-2-phenylethanamine HCl - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-2-phenylethanamine

Introduction: The Significance of the Gem-Difluoro Moiety in Phenethylamine Scaffolds

The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and synthetic drugs that modulate critical biological pathways.[1][2] The strategic introduction of fluorine atoms into these molecules can profoundly alter their physicochemical and pharmacological properties. Specifically, the gem-difluoro (CF₂) group is a key bioisostere for carbonyl groups (C=O), ethers (C-O-C), and to some extent, benzylic carbons, offering a unique combination of steric and electronic characteristics.[3][4] Its incorporation can enhance metabolic stability by blocking oxidative pathways, modulate lipophilicity and cell permeability, and alter the conformational preferences and binding affinities of a molecule to its target receptor.[5]

This guide provides a comprehensive technical overview of the primary synthetic pathways to 2,2-Difluoro-2-phenylethanamine, a valuable building block for the development of novel pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for benchmark reactions, and compare the strategic advantages and limitations of each approach. The methodologies discussed are grounded in established chemical principles, focusing on both classical and modern synthetic strategies.

Part 1: De Novo Construction via Deoxofluorination of Carbonyl Precursors

A prevalent and direct strategy for installing a gem-difluoro group is the deoxofluorination of a corresponding ketone. This pathway leverages the readily available 2-amino-1-phenylethanone (phenacylamine) or its protected derivatives as the starting material. The core transformation involves the replacement of the carbonyl oxygen with two fluorine atoms using specialized fluorinating agents.

Pathway 1.1: Deoxofluorination using Aminosulfur Trifluorides

Aminosulfur trifluorides, such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are powerful reagents for converting ketones into gem-difluorides.[6] The reaction proceeds through an initial attack of the carbonyl oxygen on the sulfur atom, leading to a fluoro-alkoxysulfurane intermediate. Subsequent intramolecular nucleophilic substitution by fluoride, with the concomitant release of a stable thionylamide byproduct, generates the difluorinated product.

A critical consideration in this pathway is the management of the amine functional group. The free amine in phenacylamine is basic and can react with the fluorinating agent or promote side reactions. Therefore, the use of an acid-stable protecting group, such as a Boc-carbamate or an amide, is essential for achieving high yields and purity.

Caption: Deoxofluorination of a protected α-amino ketone.

Experimental Protocol: Synthesis via Deoxofluorination of N-Boc-2-amino-1-phenylethanone

-

Protection: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Stir until all solids dissolve. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-18 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-amino-1-phenylethanone.

-

Fluorination: In a fume hood, dissolve N-Boc-2-amino-1-phenylethanone (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FPE) or Teflon vessel. Cool the solution to -78 °C under a nitrogen atmosphere. Add Deoxo-Fluor® (2.0-2.5 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Quenching and Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2,2-difluoro-2-phenylethanamine.

-

Deprotection: Dissolve the purified Boc-protected amine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in diethyl ether and precipitate the hydrochloride salt by bubbling HCl gas or adding a solution of HCl in ether. Collect the solid by filtration to yield 2,2-Difluoro-2-phenylethanamine HCl.[7]

| Parameter | Pathway 1.1: Deoxofluorination |

| Starting Material | Protected 2-Amino-1-phenylethanone |

| Key Reagent | DAST, Deoxo-Fluor® |

| Typical Yield | 50-70% over 3 steps |

| Key Advantages | Direct conversion of a common precursor. |

| Key Disadvantages | Requires protecting group strategy. Fluorinating agents are hazardous, moisture-sensitive, and expensive. |

Part 2: Synthesis from Difluorinated Building Blocks

An alternative strategic approach involves starting with a commercially available or readily synthesized building block that already contains the difluorophenylmethyl moiety. This circumvents the often harsh conditions required for deoxofluorination.

Pathway 2.1: Amination of 1-Halo-2,2-difluoro-2-phenylethane Derivatives

This pathway is analogous to classical amine syntheses via nucleophilic substitution. A suitable precursor, such as 1-bromo-2,2-difluoro-2-phenylethane, can be reacted with an ammonia equivalent. Direct amination with ammonia requires high temperatures and pressures and often leads to mixtures of primary, secondary, and tertiary amines.[8]

A more controlled and widely used method is the Gabriel synthesis, which employs phthalimide as a protected ammonia surrogate. The phthalimide anion displaces the halide, and the resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the free primary amine.

Caption: Gabriel synthesis of the target amine.

Experimental Protocol: Synthesis via Gabriel Synthesis

-

Precursor Synthesis: Phenylacetic acid can be converted to its acid chloride and then subjected to α-bromination. Subsequent fluorination using a nucleophilic source like spray-dried potassium fluoride or other fluoride salts can yield 2,2-difluoro-2-phenylacetic acid, which can be reduced (e.g., with borane) and then converted to the bromide (e.g., with PBr₃) to give 1-bromo-2,2-difluoro-2-phenylethane.

-

Phthalimide Alkylation: Add 1-bromo-2,2-difluoro-2-phenylethane (1.0 eq) to a solution of potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction, pour it into ice water, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain N-(2,2-difluoro-2-phenylethyl)phthalimide.

-

Hydrazinolysis: Suspend the N-substituted phthalimide (1.0 eq) in ethanol. Add hydrazine monohydrate (2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form. Cool the reaction to room temperature and acidify with concentrated HCl. Filter off the precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the desired amine. Recrystallize from ethanol/ether to yield pure 2,2-Difluoro-2-phenylethanamine HCl.

Pathway 2.2: Reduction of a Difluorinated Nitrile or Amide

This method leverages the robust chemistry of reducing nitriles or amides to amines. The key precursor, 2,2-difluoro-2-phenylacetonitrile or 2,2-difluoro-2-phenylacetamide, can be synthesized and then reduced using powerful hydride reagents or catalytic hydrogenation.

The synthesis of the nitrile can be achieved from α,α-difluorotoluene derivatives. For instance, bromination of α,α-difluorotoluene followed by cyanation provides the required precursor. The reduction of phenylacetonitrile to phenethylamine is a well-established industrial process, often using Raney Nickel catalyst under hydrogen pressure, and similar conditions can be applied here.[9][10] Alternatively, reduction of 2,2-difluoro-2-phenylacetamide, which can be prepared from the corresponding acid, with reagents like diborane or lithium aluminum hydride (LAH) is also effective.[11]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brynmawr.edu [brynmawr.edu]

- 6. mt.com [mt.com]

- 7. 39625-10-0 | 2,2-Difluoro-2-phenylethanamine HCl - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 9. RU2659037C1 - Method for producing beta-phenylethylamine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]

The Fluorine Effect: Technical Guide to 2,2-Difluoro-2-phenylethanamine

[1]

Executive Summary

2,2-Difluoro-2-phenylethanamine (CAS: 55601-21-3) represents a critical "bioisosteric" building block in modern medicinal chemistry.[1] By introducing a gem-difluoro group at the benzylic position of the phenethylamine scaffold, researchers can dramatically alter the physicochemical profile of the molecule—specifically lowering basicity (pKa) and blocking metabolic "soft spots"—while retaining the steric volume of the parent pharmacophore.

This guide provides a rigorous analysis of its nomenclature, physicochemical properties, validated synthetic pathways, and characterization data.

Part 1: Structural Identity & Nomenclature[1]

IUPAC Nomenclature Analysis

The systematic naming follows the hierarchy where the amine group determines the parent chain.

-

Parent Chain: Ethanamine (2-carbon chain containing the amine).[1]

-

Numbering: The carbon attached to the nitrogen is C1. Consequently, the adjacent carbon is C2.

-

Substituents: A phenyl ring and two fluorine atoms are attached to C2.[1]

Official Name: 2,2-difluoro-2-phenylethanamine

Alternative Names:

Physicochemical Profile: The "Fluorine Effect"

The strategic insertion of the gem-difluoro motif creates a profound electronic shift compared to the non-fluorinated parent (phenethylamine).

| Property | Phenethylamine (Parent) | 2,2-Difluoro-2-phenylethanamine | Mechanism of Action |

| pKa (Conj.[1] Acid) | ~9.8 | ~7.1 – 7.4 (Predicted) | Strong inductive effect ( |

| LogP | 1.41 | ~1.9 – 2.1 | Fluorine increases lipophilicity; however, the lower pKa means more neutral species exist at pH 7.4 (LogD effects). |

| Metabolic Stability | Low (Benzylic hydroxylation) | High | The C-F bond (~116 kcal/mol) is stronger than C-H (~98 kcal/mol) and blocks CYP450-mediated oxidation at the benzylic position. |

| Conformation | Flexible | Restricted (Gauche) | Electrostatic attraction between |

Part 2: Synthetic Pathways[1]

Two primary routes are recommended for the synthesis of 2,2-difluoro-2-phenylethanamine. Method A is preferred for scale-up due to reagent availability, while Method B (Reformatsky) is superior for generating chiral analogs if substituted imines are used.[1]

Method A: Reduction of 2,2-Difluoro-2-phenylacetamide (Robust)

This method utilizes the reduction of the corresponding amide, which is easily accessible from the ethyl ester or acid chloride.

Reagents:

-

Precursor: 2,2-Difluoro-2-phenylacetamide[1]

-

Reducing Agent: Borane-Tetrahydrofuran complex (

) or Lithium Aluminum Hydride ( -

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Dissolution: Dissolve 2,2-difluoro-2-phenylacetamide (1.0 eq) in anhydrous THF (0.2 M).

-

Reduction: Cool to 0°C. Add

(1M solution, 3.0 eq) dropwise. -

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (amide spot disappearance).

-

Quench (Critical): Cool to 0°C. Slowly add Methanol (excess) to destroy excess borane. Then add 1M HCl and reflux for 1 hour to cleave the boron-amine complex.

-

Workup: Basify with NaOH (pH > 10), extract with DCM (

), dry over -

Purification: Distillation or conversion to HCl salt for recrystallization (Ethanol/Ether).[1]

Method B: Reformatsky-Imine Route (Versatile)

This route constructs the carbon skeleton and is ideal if the amide precursor is not commercially available.

Reagents:

-

Ethyl bromodifluoroacetate (

) -

Benzaldehyde (or corresponding imine/sulfinylimine)

-

Activated Zinc dust (

)

Protocol:

-

Imine Formation: Condense benzaldehyde with a nitrogen source (e.g., LiHMDS or a sulfinamide for chiral synthesis) to form the imine.

-

Reformatsky Addition: In THF, treat the imine with

and activated Zn (Reflux or ultrasonic activation). This yields the -

Deprotection/Reduction: If an ester is formed, it must be reduced (e.g.,

) or hydrolyzed/Curtius rearrangement depending on the exact target. Note: For the title compound, direct addition to a sulfinylimine followed by deprotection is most direct.

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. Route A is preferred for bulk synthesis; Route B allows for asymmetric modification.

Part 3: Analytical Characterization[1]

Validating the synthesis requires confirming the presence of the gem-difluoro group and the integrity of the amine.

Nuclear Magnetic Resonance (NMR)[2][3][4]

-

NMR (Typical):

-

Signal:

to -

Multiplicity: Triplet (or dd) due to coupling with the adjacent

protons ( -

Diagnostic: The absence of this signal indicates defluorination; a singlet indicates loss of the adjacent protons.

-

-

NMR (Typical in

-

Aromatic: Multiplet at 7.3–7.5 ppm (5H).

-

Methylene (

): Triplet of triplets (tt) or multiplet around 3.0–3.3 ppm. The coupling is observed to both the Fluorines ( -

Amine (

): Broad singlet (exchangeable), usually 1.5–2.0 ppm.

-

Mass Spectrometry (MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Mass:

.[1] -

Fragmentation: Look for loss of

(17) or HF (20) in MS/MS.

Part 4: Medicinal Chemistry Applications[1][5][6][7]

Bioisosterism & Metabolic Blocking

The 2,2-difluoro-2-phenylethyl moiety is a bioisostere for:

-

Ethers: The

group mimics the electronic properties and bond angle of an ether oxygen ( -

Carbonyls: It mimics the polarity of a ketone/amide without the susceptibility to nucleophilic attack or hydrolysis.

Metabolic Advantage: In phenethylamines, the benzylic carbon is the primary site of metabolic degradation (hydroxylation). Replacing the benzylic hydrogens with fluorine renders this position metabolically inert, significantly extending the half-life (

pKa Modulation (The "Goldilocks" Zone)

Many CNS drugs fail because they are too basic (pKa > 9.5), leading to lysosomal trapping or poor blood-brain barrier (BBB) penetration.

-

Phenethylamine (pKa ~9.8): >99% protonated at pH 7.4.

-

2,2-Difluoro analog (pKa ~7.3): ~50% neutral at pH 7.4.[1] This shift drastically improves passive diffusion across the BBB.

Visualization: Structure-Property Relationship

Figure 2: Impact of the gem-difluoro modification on pharmacological parameters.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Reeves, J. T., et al. (2013). General Synthesis of 2,2-Difluoroethylamines. The Journal of Organic Chemistry, 78(8), 3616–3620. Link

2,2-Difluoro-2-phenylethanamine physical and chemical data

An In-Depth Technical Guide to 2,2-Difluoro-2-phenylethanamine

Executive Summary

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-phenylethanamine, a fluorinated analogue of the critical biogenic amine, 2-phenethylamine. The strategic incorporation of a geminal difluoro group at the benzylic position imparts unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's known and predicted physical and chemical properties, offers an in-depth analysis of its expected spectroscopic characteristics, presents a plausible, detailed protocol for its chemical synthesis, and discusses its potential applications, reactivity, and safety considerations. This guide is intended for scientists and professionals seeking to understand and utilize this compound as a valuable building block in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Phenethylamines

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters (e.g., dopamine, norepinephrine), hormones, and synthetic drugs.[1] Its derivatives are central to the development of agents targeting the central nervous system (CNS). The introduction of fluorine into drug candidates is a widely employed strategy to modulate key pharmacological properties.[2] Specifically, the gem-difluoro group, as seen in 2,2-Difluoro-2-phenylethanamine, offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the benzylic position, often susceptible to oxidative metabolism, more resistant to degradation. This can lead to an extended biological half-life.

-

Modulation of pKa: The high electronegativity of fluorine atoms can lower the basicity (pKa) of the proximal amino group. This alteration affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions.

-

Conformational Effects: The presence of the difluoro group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape for a specific target receptor.

Given these attributes, 2,2-Difluoro-2-phenylethanamine serves as a crucial intermediate for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles. One study has noted that its hydrochloride salt acts as a central nervous system stimulant in mice, highlighting its direct biological relevance.[3]

Physicochemical and Structural Data

The fundamental properties of 2,2-Difluoro-2-phenylethanamine and its common hydrochloride salt are summarized below. It is critical to note that while some data is available from chemical suppliers, many physical properties are computationally predicted and await experimental verification.

Chemical Structure

Caption: Proposed two-step synthesis of 2,2-Difluoro-2-phenylethanamine HCl.

Step-by-Step Methodology

Step 1: Synthesis of 2,2-Difluoro-2-phenylacetamide

-

Rationale: The starting ester is converted to the corresponding primary amide. Ammonia is a simple and effective nitrogen source for this transformation.

-

Procedure:

-

Dissolve ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a suitable solvent such as methanol or diethyl ether in a pressure-rated vessel.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, >5 eq).

-

Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, vent the excess ammonia (if used) and concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Step 2: Reduction of Amide to 2,2-Difluoro-2-phenylethanamine

-

Rationale: A powerful reducing agent is required to reduce the amide carbonyl to a methylene group. Borane-tetrahydrofuran complex (BH₃•THF) is a common and effective reagent for this purpose. An alternative is the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate. [4]2. Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,2-difluoro-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃•THF (approx. 2.5-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl (aq) until gas evolution ceases.

-

Add 4M NaOH (aq) to make the solution strongly basic (pH > 12).

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine.

-

Step 3: Purification and Salt Formation

-

Rationale: The crude amine can be purified by distillation. For easier handling and improved stability, it is often converted to its hydrochloride salt, which is typically a crystalline solid.

-

Procedure:

-

Purify the crude amine by vacuum distillation.

-

Alternatively, for salt formation, dissolve the crude amine in anhydrous diethyl ether.

-

Cool the solution to 0 °C and slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-Difluoro-2-phenylethanamine hydrochloride.

-

Chemical Reactivity and Stability

-

Basicity: The amine group is basic and will react readily with acids to form ammonium salts. Its predicted pKa of 6.73 suggests it is a weaker base than its non-fluorinated parent, 2-phenethylamine (pKa ≈ 9.8), due to the electron-withdrawing effect of the gem-difluoro group.

-

Nucleophilicity: The primary amine is a good nucleophile and can participate in reactions such as acylation, alkylation, and Schiff base formation.

-

Stability: The C-F bonds are highly stable and not prone to cleavage under normal conditions. The compound should be stable under recommended storage conditions. However, like many amines, it may be sensitive to air and light over long periods. Storing the hydrochloride salt under an inert atmosphere in a cool, dark place is recommended.

Applications in Research and Drug Development

The unique profile of 2,2-Difluoro-2-phenylethanamine makes it a highly attractive building block for pharmaceutical research.

-

CNS Agents: As a known CNS stimulant, this compound and its derivatives are prime candidates for research into treatments for neurological and psychiatric disorders, such as ADHD, depression, or narcolepsy. [3]The phenethylamine core is a well-established pharmacophore for interacting with monoamine transporters and receptors.

-

Metabolic Blocking: The gem-difluoro group serves as a bioisostere for a methylene or even a carbonyl group, but with the critical feature of blocking metabolic oxidation at that site. This strategy is invaluable for overcoming rapid drug metabolism, a common failure point in drug development.

-

Tracer Development for PET Imaging: The introduction of fluorine makes this scaffold a candidate for developing ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive study of drug distribution and target engagement in the brain.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for 2,2-Difluoro-2-phenylethanamine. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data for structurally related compounds like 2,2-difluoroethanol and various phenethylamines. [5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

- [No Source]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2012). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.

- [No Source]

- [No Source]

- [No Source]

-

PubChem - NIH. (n.d.). 2,2-Difluoro-2-phenylethanol. Retrieved from [Link]

- [No Source]

- [No Source]

- [No Source]

-

P212121 Store. (n.d.). 2,2-Difluoro-2-phenylethanamine HCl | CAS 39625-10-0. Retrieved from [Link]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- Google Patents. (2011). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

- [No Source]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0 [chemicalbook.com]

- 4. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Phenethylamines: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity

Phenethylamines represent a broad class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1] The introduction of fluorine into the phenethylamine scaffold is a powerful medicinal chemistry strategy used to modulate a compound's physicochemical and pharmacological properties.[2][3][4] This strategic fluorination can significantly impact receptor affinity, functional activity, metabolic stability, and overall psychoactivity, offering a versatile tool for drug design and the study of neuropharmacology.[2][3] The effects of fluorination can range from a marked loss to a significant enhancement and prolongation of a compound's effects.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of fluorinated phenethylamines. We will delve into their synthesis, explore the nuanced structure-activity relationships (SAR), and examine their pharmacological effects at key central nervous system targets. Furthermore, this guide provides detailed experimental protocols for the in vitro and in vivo characterization of these compounds, aiming to equip researchers with the practical knowledge to advance their investigations in this dynamic area of neuropharmacology.

Synthesis of Fluorinated Phenethylamines: Key Methodologies

The synthesis of fluorinated phenethylamines can be achieved through various routes, often involving the introduction of fluorine at a specific position on the aromatic ring of a precursor molecule. A common strategy involves the use of fluorinated starting materials, such as fluorinated benzaldehydes or acetophenones, which can then be elaborated to the desired phenethylamine structure.[5]

One established method is the Horner-Wadsworth-Emmons reaction, where a phosphonate ester is reacted with a fluorinated aldehyde or ketone to form an alkene, which can then be reduced to the corresponding alkane and subsequently converted to the phenethylamine.[5] Another approach involves the Negishi cross-coupling reaction, which can be used to form a carbon-carbon bond between a fluorinated aryl halide and an organozinc reagent.[6] More recent advancements include chemoenzymatic methods for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines, which utilize enzymatic resolution to achieve high optical purity.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Structure-Activity Relationships (SAR): The Influence of Fluorine Substitution

The position and number of fluorine atoms on the phenethylamine core profoundly influence its biological activity. This is primarily due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4] These factors can alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.[3]

Impact on Serotonergic Receptor Affinity and Function

The serotonin 2A (5-HT2A) receptor is a key target for many psychedelic phenethylamines, and fluorination can significantly modulate a compound's affinity and efficacy at this receptor.[2][7]

-

Ring Position: The position of fluorine on the phenyl ring is critical. For instance, in the 2,5-dimethoxyphenethylamine (2C) series, the introduction of a halogen at the 4-position generally maintains or enhances affinity for the 5-HT2A receptor.[7][8]

-

Alkoxy Chain Fluorination: Fluorination of the 4-alkoxy substituent in phenethylamine derivatives can have mixed effects. While a single terminal fluorine atom on an ethoxy group may decrease affinity, progressive fluorination can lead to an increase in affinity at both 5-HT2A and 5-HT2C receptors.[9]

-

N-Benzyl Substituents (NBOMes): The addition of an N-(2-methoxybenzyl) group to fluorinated phenethylamines can dramatically increase their potency at the 5-HT2A receptor.[10]

Effects on Dopaminergic and Noradrenergic Systems

Fluorination also impacts the interaction of phenethylamines with monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). Unsubstituted phenethylamines tend to have a higher potency at DAT and NET compared to the serotonin transporter (SERT).[11] Para-chloro substitution, which can be considered analogous to some effects of fluorination, has been shown to increase potency at SERT.[11]

Pharmacological Effects of Fluorinated Phenethylamines

The pharmacological effects of fluorinated phenethylamines are diverse and depend on their specific structure and resulting receptor interaction profile. These effects can range from stimulant properties to potent psychedelic experiences.

In Vitro Pharmacology: Receptor Binding and Functional Assays

Fluorinated phenethylamines exhibit a wide range of binding affinities (Ki) and functional potencies (EC50) at various receptors. The following tables summarize key in vitro data for selected compounds.

Table 1: Binding Affinities (Ki) of Selected Fluorinated Phenethylamines at Serotonin Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |

| Ψ-2C-O-16 (14) | 600-1,600 | 1,200-3,500 | 1,010-4,440 | [12] |

| Ψ-2C-O-15 (15) | 600-1,600 | 1,200-3,500 | 1,010-4,440 | [12] |

| Ψ-2C-O-14 (16) | 600-1,600 | 1,200-3,500 | 1,010-4,440 | [12] |

| Ψ-DODFMO (26) | 84 | 270-780 | >5,600 | [12] |

| 25D-NBOMe | <1 | <1 | >1000 | [10] |

| 25E-NBOMe | <1 | <1 | >1000 | [10] |

| 25I-NBOH | <1 | <5 | >1000 | [10] |

Table 2: Functional Potencies (EC50) of Selected Fluorinated Phenethylamines at the 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) | Reference |

| Ψ-2C-O-14 (14) | 32-3,400 | 16-84 | [12] |

| Ψ-2C-O-15 (15) | 32-3,400 | 16-84 | [12] |

| Ψ-2C-O-16 (16) | 32-3,400 | 16-84 | [12] |

| Ψ-DODFMO (26) | 58-1,300 | 33-68 | [12] |

| 25D-NBOMe | 0.51 | ~100 | [10] |

| 25E-NBOMe | 1.5 | ~100 | [10] |

| 25I-NBOH | 0.8 | ~100 | [10] |

In Vivo Pharmacology: Behavioral Effects

Fluorinated phenethylamines can induce a range of behavioral effects in animal models, which are indicative of their potential psychoactive properties in humans.

-

Locomotor Activity: Many fluorinated amphetamine and methamphetamine analogs produce dose-dependent increases in locomotor activity in rodents.[13][14] The potency and efficacy of these effects vary depending on the specific compound and the position of the fluorine atom.[13][14] For example, 2-FMA has been shown to be a potent stimulant, while 4-FMA is a weaker stimulant with lower peak effects.[13]

-

Drug Discrimination: In drug discrimination studies, fluorinated amphetamine analogs can fully substitute for methamphetamine, suggesting they have a similar potential for abuse.[13]

Experimental Protocols for the Evaluation of Fluorinated Phenethylamines

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo characterization of fluorinated phenethylamines. These protocols are intended to be self-validating systems, providing a robust framework for obtaining reliable and reproducible data.

Protocol 1: Competitive Radioligand Binding Assay for the 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: 1 µM Ketanserin.[15]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2.[16]

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[17]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[17]

-

Assay Setup: In a total volume of 200-250 µL per well, add the following components in order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution). For total binding wells, add buffer instead. For non-specific binding wells, add 1 µM Ketanserin.

-

5-HT2A receptor membrane preparation (typically 70 µg of protein per well).[17]

-

[3H]ketanserin at a concentration near its Kd (e.g., 0.5 nM).[15]

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17][18]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer.[18]

-

Drying: Dry the filter plates for 30 minutes at 50°C.[18]

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of 5-HT2A Receptor Activation

The following diagram illustrates the canonical signaling pathway activated by a fluorinated phenethylamine agonist at the 5-HT2A receptor.

Caption: 5-HT2A Receptor Signaling Pathway.

General Workflow for Pharmacological Characterization

This diagram outlines a typical experimental workflow for the pharmacological evaluation of a novel fluorinated phenethylamine.

Caption: Pharmacological Characterization Workflow.

Protocol 2: Assessment of Locomotor Activity in Rodents

This protocol details a method for evaluating the stimulant effects of fluorinated phenethylamines by measuring locomotor activity in mice or rats.

Materials:

-

Test animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats).

-

Fluorinated phenethylamine test compound.

-

Vehicle control (e.g., saline).

-

Open-field activity chambers equipped with infrared beams to automatically record movement.

-

Animal scale.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment begins.

-

Habituation: Place each animal individually into an open-field chamber and allow them to habituate for a period of 30-60 minutes. This minimizes the influence of novelty-induced activity on the results.

-

Dosing:

-

Weigh each animal to determine the correct dose volume.

-

Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). A dose-response curve should be generated by testing multiple doses of the compound.

-

-

Data Collection: Immediately after dosing, return the animals to their respective open-field chambers. Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period, typically 1-2 hours. Data is often collected in 5 or 10-minute bins to assess the time course of the drug's effect.[13]

-

Data Analysis:

-

Calculate the mean locomotor activity for each treatment group at each time point.

-

Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control.

-

Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).[13]

-

Pharmacokinetics, Metabolism, and Toxicology

The introduction of fluorine can significantly alter the pharmacokinetic profile of phenethylamines. The strong carbon-fluorine bond often increases metabolic stability by blocking sites of enzymatic oxidation, which can lead to a longer half-life and duration of action.[3] For example, studies on 4-fluoroamphetamine (4-FA) have shown an elimination half-life of approximately 8-9 hours in humans.[19] However, it's important to note that metabolism can still occur at other positions on the molecule, and in some cases, metabolism can lead to the formation of toxic metabolites.[3]

The toxicology of fluorinated phenethylamines is an area of ongoing research. While some fluorinated compounds have been investigated for therapeutic applications, many are encountered as novel psychoactive substances with limited safety data.[13][[“]] Adverse effects associated with some of these compounds can include sympathomimetic toxicity, serotonin syndrome, and hallucinations.[1][21] Therefore, a thorough toxicological evaluation is crucial in the development of any new fluorinated phenethylamine.

Conclusion and Future Directions

Fluorination represents a highly effective strategy for modulating the biological activity of phenethylamines. By carefully considering the position and degree of fluorination, medicinal chemists can fine-tune receptor affinity, functional activity, and pharmacokinetic properties to achieve desired pharmacological profiles. The in-depth understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is essential for the rational design of novel fluorinated phenethylamine-based therapeutics.

Future research in this field will likely focus on the development of more selective ligands for specific receptor subtypes, which could lead to new treatments for a variety of neuropsychiatric disorders with improved efficacy and reduced side effects. Furthermore, a deeper understanding of the metabolism and toxicology of these compounds is critical to ensure their safety. The continued application of advanced synthetic methodologies and pharmacological screening techniques will undoubtedly unlock the full potential of fluorinated phenethylamines in drug discovery.

References

-

Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Shiue, C. Y., et al. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology. [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]

-

ChEMBL. Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

-